

Off-Target Kinase Profiling of Btk-IN-10: A Comparative Guide

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Compound of Interest

Compound Name: *Btk-IN-10*
Cat. No.: *B12412956*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing the off-target kinase profile of the Bruton's tyrosine kinase (BTK) inhibitor, **Btk-IN-10**, against other relevant BTK inhibitors. Due to the limited publicly available off-target kinase profiling data for **Btk-IN-10**, this document serves as a template to be populated with internal experimental data. The provided methodologies and comparative tables are based on established practices in kinase inhibitor profiling.

Btk-IN-10 is a potent inhibitor of both wild-type BTK and the C481S mutant, with reported IC₅₀ values of less than 5 nM[1]. Understanding its selectivity is crucial for predicting potential side effects and identifying opportunities for therapeutic development.

Introduction to BTK and the Importance of Kinase Selectivity

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival[2][3].

Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases[4][5]. While BTK inhibitors have shown significant clinical success, their off-target effects can lead to adverse events. Therefore, a comprehensive understanding of an inhibitor's kinase selectivity is paramount.

First-generation BTK inhibitors, such as ibrutinib, have known off-target activities against kinases like EGFR, TEC, and ITK, which can contribute to side effects[6]. Second-generation inhibitors have been developed to improve selectivity and reduce these off-target interactions.

Comparative Kinase Selectivity Profile

This section is intended to house quantitative data comparing the inhibitory activity of **Btk-IN-10** against a panel of kinases versus other BTK inhibitors. The data should be presented in a clear, tabular format for easy comparison.

Table 1: Comparative Kinase Inhibition Profile (IC50/Ki in nM)

Kinase Target	Btk-IN-10	Ibrutinib	Acalabrutinib	Zanubrutinib
BTK (wild-type)	<5	Data	Data	Data
BTK (C481S)	<5	Data	Data	Data
TEC Family Kinases				
TEC	Data	Data	Data	Data
ITK	Data	Data	Data	Data
BMX	Data	Data	Data	Data
Other Key Off- Targets				
EGFR	Data	Data	Data	Data
SRC	Data	Data	Data	Data
LYN	Data	Data	Data	Data
... (additional kinases)	Data	Data	Data	Data

Note: This table should be populated with experimentally determined IC50 or Ki values. The provided value for **Btk-IN-10** is from patent literature and should be confirmed by internal experiments.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are example protocols for key assays used in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (Example: HotSpot™ Kinase Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Materials:

- Recombinant human kinases (e.g., BTK, TEC, EGFR)
- Kinase-specific peptide substrate
- ATP (Adenosine triphosphate)
- Test compound (**Btk-IN-10**) and control inhibitors
- Assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)
- Radiolabeled ATP (γ -³³P-ATP)
- Filter plates and scintillation counter

Procedure:

- Prepare a reaction mixture containing the kinase, its specific substrate, and assay buffer.
- Add the test compound (**Btk-IN-10**) at various concentrations. A 10-point, 3-fold serial dilution is common.
- Initiate the kinase reaction by adding ATP (containing a spike of γ -³³P-ATP).

- Incubate the reaction at a controlled temperature (e.g., 25°C or 30°C) for a specific duration (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
- Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
- Wash the filter plate to remove unincorporated γ -³³P-ATP.
- Measure the radioactivity of the captured substrate using a scintillation counter.
- Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cellular Target Engagement Assay (Example: NanoBRET™)

This assay quantifies the binding of an inhibitor to its target kinase within a live cell context.

Materials:

- HEK293 cells (or other suitable cell line)
- Expression vector for NanoLuc®-kinase fusion protein (e.g., NanoLuc®-BTK)
- NanoBRET™ Kinase Tracer
- Test compound (**Btk-IN-10**)
- Opti-MEM® I Reduced Serum Medium
- Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

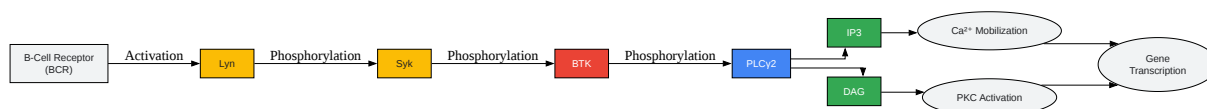
Procedure:

- Transfect HEK293 cells with the NanoLuc®-kinase fusion vector.
- Plate the transfected cells in a white, 96-well assay plate.

- Add the NanoBRET™ Tracer and the test compound (**Btk-IN-10**) at various concentrations to the cells.
- Incubate for a set period (e.g., 2 hours) at 37°C in a CO2 incubator.
- Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture.
- Measure the donor (NanoLuc®) and acceptor (Tracer) emission signals using a luminometer capable of filtered luminescence measurements.
- Calculate the BRET ratio (acceptor emission / donor emission).
- Determine the IC50 value by plotting the BRET ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

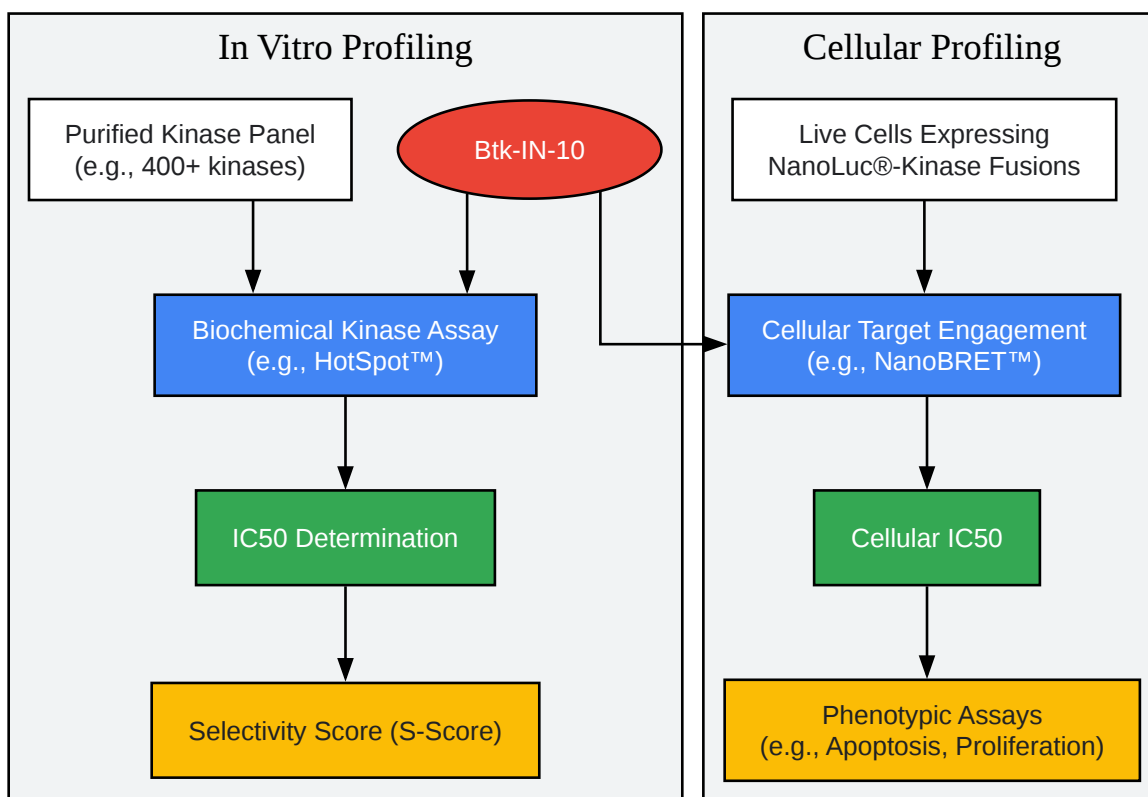
Visualizations

Diagrams illustrating key pathways and workflows can aid in the understanding of the experimental context.



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Caption: Simplified BTK Signaling Pathway.



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Caption: Experimental Workflow for Kinase Inhibitor Profiling.

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